molecular formula C20H16F4N2OS B2765732 2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide CAS No. 896375-17-0

2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2765732
CAS No.: 896375-17-0
M. Wt: 408.41
InChI Key: UIKXAZASGHSBEH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H16F4N2OS and its molecular weight is 408.41. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20F4N2OSC_{22}H_{20}F_4N_2OS, with a molecular weight of approximately 444.47 g/mol. The structure features a thiazole ring, which is known for its bioactivity, combined with fluorinated phenyl groups that can enhance its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Pharmacological Properties

The compound has shown promise in several pharmacological areas:

  • Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The thiazole moiety is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated an IC50 value of 1.61 µg/mL against the A-431 cell line, indicating significant anticancer activity compared to standard treatments like doxorubicin .
  • Mechanism Exploration :
    In another investigation, the compound's ability to induce ferroptosis was analyzed using high-throughput screening methods. It was found that the thiazole ring plays a crucial role in mediating this effect through covalent interactions with target proteins such as GPX4 .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding how modifications to the compound affect its biological activity. For instance:

  • Substituting different groups on the thiazole ring can enhance or diminish anticancer properties.
  • The presence of electron-withdrawing groups (like trifluoromethyl) significantly influences the compound's reactivity and interaction with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N2OS/c21-16-7-1-13(2-8-16)11-18(27)25-10-9-17-12-28-19(26-17)14-3-5-15(6-4-14)20(22,23)24/h1-8,12H,9-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXAZASGHSBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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